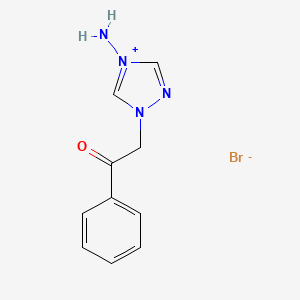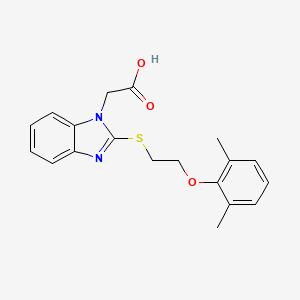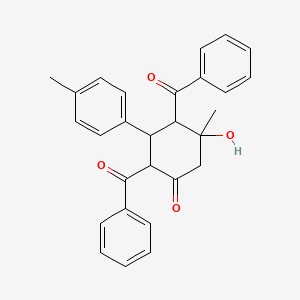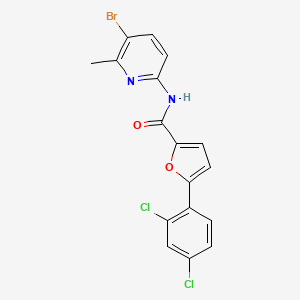![molecular formula C19H20ClN3O4 B4955523 2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B4955523.png)
2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a methoxyanilino group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then reacted with 2-(4-methoxyanilino)-2-oxoethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvents like dichloromethane or ethanol are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide has a wide range of applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets through binding interactions, thereby influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetanilide: Shares the chlorophenyl group but lacks the methoxyanilino group.
N-(4-Chlorophenyl)acetamide: Similar structure but different functional groups.
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide: Contains a sulfinyl group and a fluorobenzyl group, offering different chemical properties
Uniqueness
2-(4-Chlorophenyl)-N~1~-(2-{[2-(4-methoxyanilino)-2-oxoethyl]amino}-2-oxoethyl)acetamide is unique due to its combination of chlorophenyl and methoxyanilino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[2-(4-methoxyanilino)-2-oxoethyl]amino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-27-16-8-6-15(7-9-16)23-19(26)12-22-18(25)11-21-17(24)10-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMYWLXIGRORND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4955453.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-Bromophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4955464.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B4955534.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE](/img/structure/B4955545.png)
